molecular formula C20H22ClFN2O2 B047730 Citalopram N-Oxide Hydrochloride CAS No. 62498-71-9

Citalopram N-Oxide Hydrochloride

Cat. No.: B047730
CAS No.: 62498-71-9
M. Wt: 376.8 g/mol
InChI Key: IVNQZCHENWHXQU-UHFFFAOYSA-N
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Description

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a fluorophenyl group, and a cyano group, making it a unique molecule with interesting chemical properties.

Mechanism of Action

Target of Action

Citalopram N-Oxide Hydrochloride, also known as Citalopram, primarily targets the serotonin transporter (Solute Carrier Family 6) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Citalopram acts by inhibiting the reuptake of serotonin in the central nervous system (CNS), thereby increasing the levels of serotonin in the synaptic cleft . This potentiation of serotonergic activity in the CNS is thought to be the mechanism underlying its antidepressant effects .

Biochemical Pathways

Citalopram’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic transmission . This affects various biochemical pathways, particularly those involved in mood regulation .

Pharmacokinetics

Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine .

Result of Action

The increased serotonin levels resulting from citalopram’s action lead to enhanced serotonergic neurotransmission. This is associated with improvements in symptoms of depression and other conditions for which citalopram is prescribed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of citalopram. For instance, the presence of citalopram in actual water matrices, especially in secondary effluent, has been shown to enhance the generation of N-nitrosodimethylamine (NDMA) during chlorination . Additionally, operational variables such as disinfectant dose and pH value can affect the degradation of citalopram and the generation of NDMA .

Biochemical Analysis

Biochemical Properties

Citalopram N-Oxide Hydrochloride enhances serotonergic transmission through the inhibition of serotonin reuptake . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with the regulation of neural function pathways in clinical responders . In non-responders, deregulated pathways mainly involved cell adhesion and immune response .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of serotonin reuptake . This results in an increase in serotonergic neurotransmission, allowing serotonin molecules to act for extended periods of time .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause damage in liver enzymes function and histological examination confirmed this damage . The oxidative stress cytotoxicity markers induced by this compound were significantly prevented by antioxidants, ROS scavengers, MPT pore sealing agents, endocytosis inhibitors, ATP generators, and CYP inhibitors .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, SSRIs including this compound have been shown to have anxiolytic, anticompulsive, and some antiaggressive effects .

Metabolic Pathways

This compound is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 . Other metabolites include didemethylcitalopram via CYP2D6 metabolism, citalopram N-oxide and propionic acid derivative via monoamine oxidase enzymes A and B and aldehyde oxidase .

Transport and Distribution

This compound is extensively distributed in the body with a volume of distribution of about 12 L/kg . It is metabolized in the liver and excreted in the urine and feces .

Subcellular Localization

Given its role as a selective serotonin reuptake inhibitor, it is likely to be localized in the presynaptic neurons where it inhibits serotonin reuptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, introduction of the fluorophenyl and cyano groups, and the final amine oxide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form different oxides.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield various amine oxides, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-cyano-1-(4-chlorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride
  • 3-[5-cyano-1-(4-bromophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride

Uniqueness

The presence of the fluorophenyl group in 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNQZCHENWHXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-71-9
Record name Citalopram N-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CITALOPRAM N-OXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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